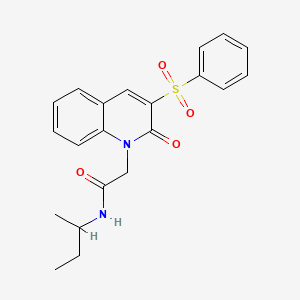
N-(sec-butyl)-2-(2-oxo-3-(phenylsulfonyl)quinolin-1(2H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(sec-butyl)-2-(2-oxo-3-(phenylsulfonyl)quinolin-1(2H)-yl)acetamide, also known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound was first synthesized in 2001 by researchers at Bayer AG, and since then, it has been extensively studied for its anti-inflammatory and anti-cancer properties.
Scientific Research Applications
Antimalarial and Antiviral Properties
- N-(phenylsulfonyl)acetamide derivatives, including compounds similar to N-(sec-butyl)-2-(2-oxo-3-(phenylsulfonyl)quinolin-1(2H)-yl)acetamide, have shown promising results in antimalarial activity. These compounds have been evaluated for their in vitro antimalarial properties, demonstrating significant activity with low IC50 values. Moreover, they have been investigated for potential activity against COVID-19, utilizing computational calculations and molecular docking studies (Fahim & Ismael, 2021).
Synthesis and Environmental Considerations
- Efficient remote sulfonylation methods have been developed for N-(quinolin-8-yl)benzamide derivatives, including compounds structurally related to this compound. These methods are noted for producing environmentally benign byproducts and are considered more environmentally friendly than previous methods (Xia et al., 2016).
Structural and Luminescent Properties
- Research on quinoline derivatives, including those structurally related to this compound, has revealed interesting structural aspects. These compounds have been studied for their potential to form crystalline salts and inclusion compounds with notable properties. Such studies have implications for the development of materials with unique luminescent properties (Karmakar, Sarma, & Baruah, 2007).
Potential Anticancer Activity
- Compounds structurally similar to this compound have been synthesized and analyzed for their potential antitumor activity. These studies have shown that specific structural modifications, such as the replacement of acridine moieties, can influence their biological activity and interaction with DNA, which is crucial in understanding their anticancer properties (Chilin et al., 2009).
Antimicrobial and Antiprotozoal Activities
- Novel quinoxaline-oxadiazole hybrids, structurally related to this compound, have been synthesized and evaluated for their antimicrobial and antiprotozoal activities. These compounds have shown promising results against various bacterial, fungal, and Trypanosoma cruzi strains, indicating their potential as antimicrobial and antiprotozoal agents (Patel et al., 2017).
properties
IUPAC Name |
2-[3-(benzenesulfonyl)-2-oxoquinolin-1-yl]-N-butan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c1-3-15(2)22-20(24)14-23-18-12-8-7-9-16(18)13-19(21(23)25)28(26,27)17-10-5-4-6-11-17/h4-13,15H,3,14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBAZAMRMEWZUQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CN1C2=CC=CC=C2C=C(C1=O)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-cyclopropyl-N-[3-(2-methylphenyl)cyclobutyl]acetamide](/img/structure/B2652359.png)
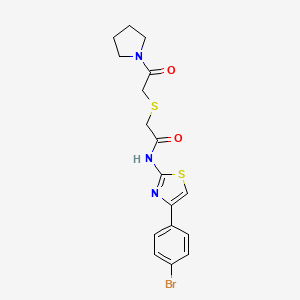
![6-Cyclopropyl-N-[(6-ethoxypyridin-3-yl)methyl]-5-fluoropyrimidin-4-amine](/img/structure/B2652363.png)
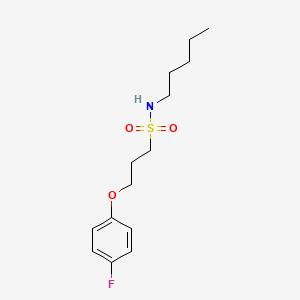
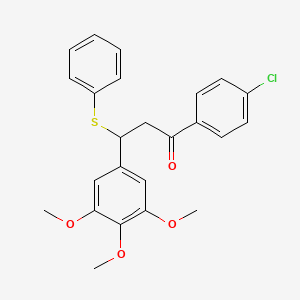
![1-[(3R,4S)-4-[(2-Methylpropan-2-yl)oxycarbonylamino]oxolan-3-yl]pyrazole-4-carboxylic acid](/img/structure/B2652370.png)
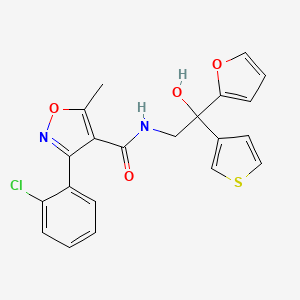
![N-cyclopentyl-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2652373.png)
![N-(2,4-dimethylphenyl)-2-(6-ethyl-5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2652374.png)
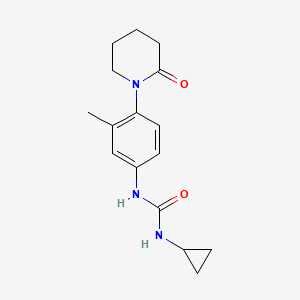
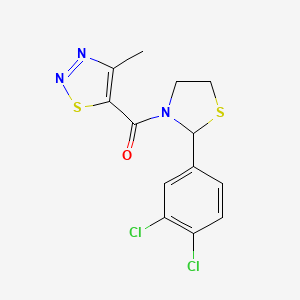
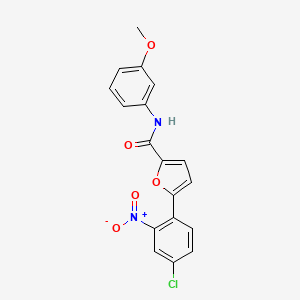

![2,2,2-Trifluoro-1-[3-(propan-2-yl)imidazo[1,5-a]pyridin-1-yl]ethan-1-one](/img/structure/B2652381.png)